N-9H-fluoren-2-ylguanidine
Description
N-9H-Fluoren-2-ylguanidine is a guanidine derivative featuring a fluorene scaffold substituted at the 2-position with a guanidine group (-NH-C(=NH)-NH₂). Guanidine derivatives are known for their strong basicity and ability to participate in hydrogen bonding, making them valuable in medicinal chemistry, catalysis, and supramolecular chemistry.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)guanidine |
InChI |
InChI=1S/C14H13N3/c15-14(16)17-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H4,15,16,17) |
InChI Key |
HXBDAQXPMQOXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-9H-fluoren-2-ylguanidine with three fluorenyl-based compounds from the General Catalog of Kanto Reagents (2022). Key differences lie in functional groups, molecular weights, and applications:
Key Observations:
Functional Groups :
- The guanidine group in this compound confers high basicity (pKa ~13–14), distinguishing it from the acetamide (weakly basic) and Fmoc (electrophilic) groups in analogs. This property may enhance solubility in acidic media or interaction with biomolecules.
- The methoxycarbonyl succinimide group in the succinimide derivative is highly reactive toward amines, enabling covalent bond formation in synthetic chemistry .
Applications :
- Fmoc-glycine and methoxycarbonyl succinimide are critical in peptide synthesis, whereas N-2-fluorenylacetamide serves as a reference standard. This compound’s guanidine moiety may position it for roles in nucleotide recognition, enzyme inhibition, or ionic liquid synthesis.
Methodological Context: Structural Analysis Tools
These tools enable precise determination of bond angles, torsion angles, and packing arrangements, which are critical for understanding reactivity and interactions.
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